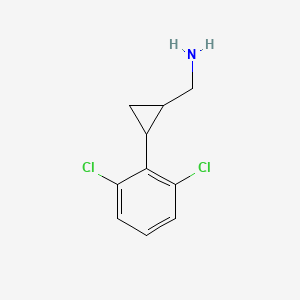

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

[2-(2,6-dichlorophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H11Cl2N/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13/h1-3,6-7H,4-5,13H2 |

InChI Key |

USMZFROIDGGGNG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C2=C(C=CC=C2Cl)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Simmons-Smith Reaction

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine, the precursor 1-(2,6-dichlorophenyl)ethylene undergoes cyclopropanation under these conditions. Subsequent functionalization introduces the methanamine group via reductive amination (Fig. 1A).

Key Conditions :

Transition Metal-Catalyzed Methods

Rhodium or palladium catalysts enable stereoselective cyclopropanation. For example, 2,6-dichlorostyrene reacts with diazomethane derivatives in the presence of Rh₂(OAc)₄ to yield the cyclopropane core. The amine group is introduced via Buchwald-Hartwig amination or nitro reduction (Fig. 1B).

Advantages :

- High enantiomeric excess (up to 92% ee)

- Compatible with sensitive functional groups

Reductive Amination Approaches

Reductive amination offers a direct route to the methanamine moiety. This method involves condensing a ketone or aldehyde with an amine followed by reduction.

Cyclopropane Aldehyde Intermediate

The aldehyde 2-(2,6-dichlorophenyl)cyclopropanecarbaldehyde is condensed with ammonium acetate in methanol. Sodium cyanoborohydride selectively reduces the imine intermediate to the primary amine (Fig. 2A).

Optimized Parameters :

Nitro Group Reduction

An alternative pathway starts with the nitro compound 2-(2,6-dichlorophenyl)cyclopropylnitromethane . Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduction yields the target amine (Fig. 2B).

Challenges :

- Over-reduction to secondary amines

- Requires careful monitoring of reaction time

Halogenation and Substitution Strategies

Introducing the 2,6-dichlorophenyl group early in the synthesis ensures regioselectivity.

Friedel-Crafts Alkylation

Benzene derivatives undergo Friedel-Crafts alkylation with cyclopropane-containing electrophiles. For example, cyclopropylmethyl chloride reacts with 1,3-dichlorobenzene in the presence of AlCl₃ to form the dichlorophenyl-cyclopropane backbone (Fig. 3A).

Limitations :

- Competing isomerization of cyclopropane

- Moderate yields (50–60%)

Ullmann Coupling

Aryl halides participate in copper-catalyzed coupling with cyclopropylamine derivatives. 1,3-Dichloroiodobenzene and cyclopropylmethanamine react under Ullmann conditions to form the desired product (Fig. 3B).

Conditions :

- Catalyst: CuI/1,10-phenanthroline

- Solvent: Dimethylformamide (DMF)

- Yield: 70–78%

Transition Metal-Catalyzed Cross-Coupling

Palladium and nickel catalysts facilitate bond formation between aromatic and cyclopropane fragments.

Suzuki-Miyaura Coupling

A boronic ester derivative of cyclopropane, cyclopropylmethanamine-Bpin , couples with 2,6-dichlorophenyl bromide using Pd(PPh₃)₄ (Fig. 4A).

Advantages :

- Mild conditions (room temperature)

- High functional group tolerance

Negishi Coupling

Zinc organometallics derived from cyclopropane react with aryl halides. This method achieves superior stereocontrol compared to Suzuki coupling (Fig. 4B).

Comparison of Synthetic Routes

| Method | Yield (%) | Cost Efficiency | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Simmons-Smith | 60–75 | Moderate | High | Low |

| Reductive Amination | 80–85 | High | Medium | Medium |

| Ullmann Coupling | 70–78 | Low | Low | High |

| Suzuki-Miyaura | 65–72 | High | High | High |

Key Insights :

- Reductive amination offers the highest yields but requires purified intermediates.

- Transition metal-catalyzed methods balance scalability and selectivity but incur higher costs.

Chemical Reactions Analysis

Types of Reactions

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine , also known as (S)-Cyclopropyl(2,6-dichlorophenyl)methanamine, is a compound attracting interest for its medicinal chemistry applications. It is classified as an amine compound, specifically a secondary amine, and also as an aromatic compound because it contains a chlorinated phenyl group.

Note: The search results mention two forms of this compound, "this compound" and "Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride". Be mindful of this distinction, as the hydrochloride form may have enhanced solubility, different chemical behavior, and specific biological activities compared to the former.

Potential Applications

This compound and its derivatives have potential applications in pharmaceutical development and scientific research [1, 3].

Pharmaceutical Development

- Psychoactive Drugs: As a lead compound, it can be used to develop new psychoactive drugs that target serotonin receptors.

- 5-HT2C Receptor Agonist: The hydrochloride form of this compound acts as a selective agonist for the 5-HT2C receptor, which is involved in mood regulation and appetite control.

- Anti-tubercular Properties: Compounds with structures similar to Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride may have anti-tubercular properties, suggesting they could be used to treat resistant strains of tuberculosis.

- D2R and D3R Ligands: This compound can be used to synthesize bitopic ligands that target dopamine receptors D2R and D3R. Linking these compounds with a trans-cyclopropylmethyl linking chain results in high affinity and selectivity for the D3R receptor .

Scientific Research

- Receptor Interaction Studies: This compound is useful in studying receptor interactions, particularly its binding affinity to the 5-HT2C receptor, to understand its pharmacological effects.

- Neurotransmitter Activity Modulation: It can modulate neurotransmitter activity through receptor binding and subsequent signal transduction pathways.

- Research Tool: It is useful in studying receptors.

Mechanism of Action

The mechanism of action of (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Chlorine substituents (as in the reference compound) increase lipophilicity and metabolic stability compared to fluorine analogs but may introduce steric challenges .

- Positional Isomerism : The 2,6-dichloro substitution pattern creates a linear steric profile, whereas 2,5-dichloro or 3-chloro isomers exhibit asymmetrical interactions .

Pharmacologically Relevant Comparators

Clonidine Hydrochloride

Clonidine hydrochloride (CAS 4205-91-8) shares the 2,6-dichlorophenyl motif but incorporates an imidazoline ring instead of a cyclopropane. It is a well-established α₂-adrenergic agonist used for hypertension . Unlike this compound, clonidine’s imidazoline moiety enables direct receptor activation, highlighting the critical role of heterocyclic cores in pharmacological activity .

Dichlorophenyl-Containing Building Blocks

Compounds like 2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine hydrochloride (CAS 939757-30-9) feature additional chlorine substitutions and ether linkages, enhancing rigidity but complicating synthetic accessibility . These derivatives often exhibit higher molecular weights (>350 g/mol) and altered pharmacokinetic profiles compared to the reference compound .

Research Findings and Implications

- Synthetic Utility : The hydrochloride salt form of this compound (CAS 2731011-25-7) is preferred in medicinal chemistry due to improved stability and handling .

Biological Activity

(2-(2,6-Dichlorophenyl)cyclopropyl)methanamine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl ring attached to a dichlorophenyl group and an amine functional group. Its unique structure allows it to interact with various biological targets, particularly in the central nervous system.

1. Serotonin Receptor Agonism

Research indicates that this compound exhibits selective agonistic activity at the 5-HT2C serotonin receptor. This receptor is implicated in various physiological processes, including mood regulation, appetite control, and anxiety modulation. The compound has shown a preference for Gq signaling pathways over β-arrestin recruitment, suggesting its potential as an antipsychotic agent with fewer side effects associated with traditional therapies .

2. Selectivity and Efficacy

In comparative studies, the compound demonstrated significant selectivity for the 5-HT2C receptor over other serotonin receptors (5-HT2A and 5-HT2B). For instance, one study reported an EC50 value of approximately 23 nM for the 5-HT2C receptor, indicating high potency . Furthermore, it exhibited a functional selectivity that could be beneficial in reducing the risk of adverse effects typically associated with non-selective serotonin agonists.

The biological activity of this compound can be attributed to its interaction with serotonin receptors. Upon binding to the 5-HT2C receptor, it induces conformational changes that activate downstream signaling pathways involved in neurotransmitter release and neuronal excitability.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the cyclopropyl group and the dichlorophenyl moiety can significantly alter the compound's affinity and selectivity for serotonin receptors. For example, variations in substituents on the phenyl ring have been shown to enhance receptor binding affinity while maintaining selectivity .

Therapeutic Implications

Given its selective action on the 5-HT2C receptor, this compound holds promise for therapeutic applications in treating mood disorders and obesity-related conditions. Its unique profile may offer advantages over existing treatments by minimizing side effects associated with broader receptor activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(2,6-Dichlorophenyl)cyclopropyl)methanamine, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves forming the cyclopropane ring via [2+1] cycloaddition reactions, such as the reaction of 2,6-dichlorophenyl precursors (e.g., dichlorobenzyl halides) with cyclopropane derivatives under controlled conditions. Critical factors include:

- Temperature control : To prevent undesired ring-opening reactions (common in strained cyclopropane systems).

- Base selection : Sodium hydroxide or potassium carbonate is used to deprotonate intermediates and facilitate nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency.

Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclopropane ring structure and substituent positions. For example, cyclopropane protons typically show upfield shifts (δ 0.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing between closely related analogs .

- HPLC/UPLC : Assesses purity (>95% is standard for biological assays).

- X-ray crystallography (if applicable): Resolves stereochemical ambiguities, though this requires high-quality crystals .

Q. What known biological targets or pathways are associated with this compound, and what assays are typically used to study its activity?

- Methodological Answer :

- Primary Targets : The compound interacts with serotonin receptors (e.g., 5-HT), implicated in mood regulation and neuropsychiatric disorders. It also shows affinity for adenosine receptors, relevant to neuroprotection .

- Assays :

- Radioligand binding assays : Determine receptor affinity (e.g., values) using H-labeled ligands.

- Functional assays : Measure downstream effects (e.g., cAMP accumulation, calcium flux) to assess agonist/antagonist activity .

- In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) evaluate therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

- Methodological Answer :

- Catalyst screening : Transition-metal catalysts (e.g., Cu or Pd) may enhance cyclopropanation efficiency.

- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically.

- By-product mitigation : Add scavengers (e.g., molecular sieves) to sequester water or halide ions, which can deactivate intermediates .

- Scale-up considerations : Continuous-flow systems improve heat dissipation and reduce side reactions in large-scale syntheses .

Q. What strategies are employed to investigate the stereochemical outcomes in the synthesis of cyclopropyl-containing methanamines?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors) to control cyclopropane stereochemistry.

- Asymmetric catalysis : Chiral ligands (e.g., Box or Josiphos ligands) in transition-metal-catalyzed cyclopropanation reactions yield enantiomerically enriched products .

- Dynamic kinetic resolution : Exploit equilibrium between diastereomers under specific conditions to favor the desired isomer .

- Stereochemical analysis : Circular dichroism (CD) or chiral HPLC confirms enantiomeric excess (ee) .

Q. How does the compound's functional selectivity for specific serotonin receptor subtypes influence experimental design in neuropharmacology studies?

- Methodological Answer :

- Receptor subtype profiling : Use transfected cell lines expressing individual receptor subtypes (e.g., 5-HT, 5-HT, 5-HT) to quantify selectivity ratios (e.g., EC or IC) .

- Bias signaling analysis : Assess ligand bias (e.g., G protein vs. β-arrestin pathways) using BRET or TR-FRET assays to identify pathway-specific effects .

- In vivo validation : Combine knockout (KO) mouse models with behavioral assays to isolate subtype-specific contributions. For example, 5-HT KO mice can clarify the compound's role in appetite regulation vs. anxiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.